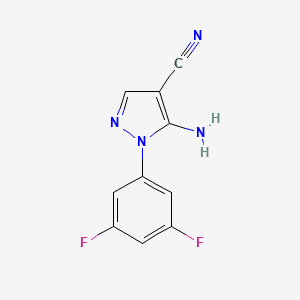

5-amino-1-(3,5-difluorophenyl)-1H-pyrazole-4-carbonitrile

Description

5-Amino-1-(3,5-difluorophenyl)-1H-pyrazole-4-carbonitrile (CAS: 1232780-81-2) is a pyrazole derivative characterized by a trifunctional structure:

- 3,5-Difluorophenyl substituent at position 1, contributing to lipophilicity and steric effects.

- Cyano group at position 4, enabling dipole interactions and serving as a synthetic handle for further derivatization.

Its molecular weight is 220.18 g/mol, with a purity of ≥97% (commercial sources, CymitQuimica) . This compound is primarily utilized in pharmaceutical and agrochemical research due to its modular reactivity.

Properties

IUPAC Name |

5-amino-1-(3,5-difluorophenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2N4/c11-7-1-8(12)3-9(2-7)16-10(14)6(4-13)5-15-16/h1-3,5H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIHJPKCDPMMQFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)N2C(=C(C=N2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Arylhydrazine Hydrochlorides with (1-Ethoxyethylidene)malononitrile

A well-established method reported involves reacting arylhydrazine hydrochlorides with (1-ethoxyethylidene)malononitrile in the presence of sodium acetate in ethanol under reflux conditions for approximately 1 hour. This method yields 5-amino-1-aryl-3-methyl-1H-pyrazole-4-carbonitriles with good yields (around 86%) and high purity after recrystallization from ethanol/water mixtures.

- Reaction conditions:

- Arylhydrazine hydrochloride (0.01 mol)

- (1-Ethoxyethylidene)malononitrile (0.01 mol)

- Sodium acetate (0.02 mol)

- Ethanol solvent (40 mL)

- Reflux for 1 hour

- Workup:

- Pour reaction mixture into cold water

- Filter precipitate

- Recrystallize from ethanol/water

- Yield: ~86%

- Monitoring: TLC with silica gel and hexane/ethyl acetate (1:1) as eluent

This method is adaptable to various aryl groups, including fluorinated phenyl rings, and is likely applicable to the 3,5-difluorophenyl derivative by using the corresponding arylhydrazine hydrochloride precursor.

One-Pot Multicomponent Synthesis Using Modified Layered Double Hydroxide Catalysts

A green and efficient alternative involves a one-pot three-component reaction of phenyl hydrazine derivatives, benzaldehyde derivatives, and malononitrile catalyzed by a novel modified layered double hydroxide (LDH) catalyst functionalized with PTRMS, DCMBA, and CuI.

- Catalyst: LDH@PTRMS@DCMBA@CuI (50 mg)

- Solvent: Ethanol/water (1:1)

- Temperature: 55 °C

- Reaction time: Variable, monitored by TLC (n-hexane/ethyl acetate 1:1)

- Procedure:

- Mix phenyl hydrazine (1 mmol), benzaldehyde derivative (1 mmol), malononitrile (1 mmol), and catalyst in a flask

- Stir at 55 °C until reaction completion

- Cool to room temperature

- Add hot ethanol or chloroform to isolate catalyst by centrifugation

- Evaporate solvent and recrystallize product from ethanol

- Advantages:

- Mild reaction conditions

- High yields

- Catalyst recyclability

- Environmentally friendly solvent system

Although this specific procedure was demonstrated for 5-amino-1-phenyl-3-aryl-1H-pyrazole-4-carbonitriles, it is adaptable to fluorinated aryl hydrazines such as 3,5-difluorophenyl hydrazine, enabling efficient synthesis of the target compound.

Industrial and Scale-Up Considerations

Industrial synthesis of fluorinated pyrazole derivatives often employs similar cyclocondensation routes but scaled up with process optimizations:

- Use of continuous flow reactors for better heat and mass transfer

- Automated reagent addition to control exothermic cyclization

- Purification by recrystallization and chromatographic techniques (e.g., column chromatography)

- Careful control of reaction stoichiometry and solvent polarity to maximize yield (typically 70–85%) and purity (>95%)

- Use of inert atmosphere to prevent oxidation of sensitive intermediates

Challenges include managing regioselectivity (avoiding isomeric byproducts) and controlling fluorine substituent effects on reactivity.

Comparative Data Table: Preparation Methods Overview

| Method | Key Reagents | Catalyst/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Cyclocondensation with (1-ethoxyethylidene)malononitrile | Arylhydrazine hydrochloride, (1-ethoxyethylidene)malononitrile, sodium acetate | Sodium acetate, reflux | Ethanol | Reflux (~78°C) | ~86 | Classic method, simple workup |

| One-pot three-component synthesis | Phenyl hydrazine, benzaldehyde derivative, malononitrile | LDH@PTRMS@DCMBA@CuI catalyst (50 mg) | EtOH:H2O (1:1) | 55 °C | High | Green synthesis, catalyst recyclable |

| Industrial continuous flow synthesis | Similar to lab-scale precursors | Automated addition, inert atmosphere | Variable | 80–120 °C | 70–85 | Scale-up challenges, purification steps |

Analytical and Spectroscopic Confirmation of Product

Following synthesis, the compound is typically characterized by:

- FTIR: Presence of nitrile stretch (~2220–2230 cm⁻¹) and amino group (~3200–3300 cm⁻¹)

- ¹H NMR and ¹³C NMR: Signals corresponding to pyrazole ring protons and carbons, aromatic fluorinated phenyl protons, and cyano carbon

- ¹⁹F NMR: Characteristic signals for fluorine atoms on the phenyl ring (δ -110 to -120 ppm)

- Mass Spectrometry: Molecular ion peak consistent with C11H7F2N4 (molecular weight ~234 g/mol)

- Melting Point: Typically recorded to confirm purity

These techniques confirm the structural integrity and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(3,5-difluorophenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonitrile group can be reduced to form corresponding amines.

Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the fluorine atoms on the phenyl ring.

Major Products Formed

Oxidation: Nitro derivatives of the pyrazole compound.

Reduction: Amino derivatives of the pyrazole compound.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-amino-1-(3,5-difluorophenyl)-1H-pyrazole-4-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-amino-1-(3,5-difluorophenyl)-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes and receptors, modulating their activity through binding interactions. The presence of the difluorophenyl group can enhance its binding affinity and specificity towards certain biological targets .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural and physicochemical features of 5-amino-1-(3,5-difluorophenyl)-1H-pyrazole-4-carbonitrile with analogs:

Key Observations :

- Electron-Withdrawing Groups: The cyano group in the target compound and fipronil enhances electrophilicity, but fipronil’s sulfinyl and trifluoromethyl groups confer superior pesticidal activity .

- Fluorination Patterns : Compared to 5-fluoro-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile, the 3,5-difluorophenyl group in the target compound increases steric bulk and metabolic stability .

- Amino Group Utility: The amino group at position 5 distinguishes the target compound from non-amino analogs (e.g., fipronil), enabling nucleophilic reactions and hydrogen bonding in drug design .

Biological Activity

5-Amino-1-(3,5-difluorophenyl)-1H-pyrazole-4-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials such as hydrazines and carbonitriles. The following table summarizes the key synthetic routes:

| Reaction | Conditions | Yield |

|---|---|---|

| Hydrazine + 3,5-Difluorobenzaldehyde + Malononitrile | Reflux in ethanol | 70% |

| Intermediate purification | Recrystallization from DMF | >90% purity |

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. Specifically, this compound has been evaluated for its cytotoxic effects against various cancer cell lines.

In vitro assays revealed the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.07 |

| A549 (Lung Cancer) | 10.50 |

| HCT-116 (Colon Cancer) | 8.45 |

These values indicate that the compound exhibits moderate to strong cytotoxicity against these cancer cell lines, making it a candidate for further development as an anticancer agent .

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key enzymes involved in cell proliferation and survival. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Docking studies suggest that the compound interacts favorably with the ATP-binding site of CDK2, leading to its inhibition and subsequent arrest of the cell cycle in the G2/M phase .

Anti-inflammatory Activity

In addition to its anticancer properties, this pyrazole derivative has shown promising anti-inflammatory effects. In vitro tests indicated that it significantly reduced the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.

The following table summarizes the anti-inflammatory activity:

| Cytokine | Concentration (µM) | Inhibition (%) |

|---|---|---|

| TNF-α | 10 | 97.7 |

| IL-6 | 10 | 85.0 |

These results suggest that the compound may serve as a therapeutic agent for inflammatory diseases .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Breast Cancer Treatment : In a study involving MCF-7 cells, treatment with this compound resulted in a significant decrease in cell viability and induction of apoptosis.

- Lung Cancer Models : A549 cells treated with varying concentrations showed a dose-dependent response, indicating its efficacy as a potential lung cancer therapeutic.

- Inflammatory Disorders : In animal models of inflammation, administration of the compound led to reduced swelling and pain, suggesting its utility in treating conditions like arthritis.

Q & A

Q. What synthetic methodologies are optimal for preparing 5-amino-1-(3,5-difluorophenyl)-1H-pyrazole-4-carbonitrile?

The synthesis typically involves multi-step reactions, starting with condensation of substituted phenylhydrazines with β-ketonitriles or cyanoacetates. For example, analogous compounds like 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile are synthesized via nucleophilic substitution under basic conditions (e.g., lithium hydroxide in dimethyl sulfoxide at 343 K) . Key parameters to optimize include solvent polarity (DMSO enhances nucleophilicity), temperature (70–100°C for cyclization), and catalyst choice (e.g., imidazole for pyrazole ring formation) . Post-synthesis purification via recrystallization (ethanol/acetone mixtures) is critical for high yields (>70%) and purity (>95%) .

Q. How can spectroscopic techniques validate the structure of this compound?

- NMR : The -NMR spectrum should show characteristic peaks for the pyrazole ring protons (δ 6.5–7.5 ppm), aromatic protons from the 3,5-difluorophenyl group (δ 7.1–7.8 ppm), and the amino group (δ 5.5–6.0 ppm, broad singlet). -NMR confirms fluorine substitution patterns (δ -110 to -120 ppm for aromatic F) .

- IR : Stretching vibrations for nitrile (C≡N, ~2200 cm) and amino (N–H, ~3350 cm) groups are diagnostic .

- Mass Spectrometry : ESI-MS should display a molecular ion peak at m/z 247.05 (CHFN) .

Q. What are common reactivity patterns of the nitrile and amino groups in this compound?

The nitrile group undergoes hydrolysis to carboxylic acids (HSO/HO) or reduction to amines (H/Raney Ni). The amino group participates in diazotization (NaNO/HCl) or Schiff base formation (aldehydes/ketones). For example, reacting with trimethyl orthoformate yields formimidate intermediates, enabling cyclization to pyrazolo[3,4-d]pyrimidines .

Advanced Research Questions

Q. How can computational methods predict the biological activity of derivatives?

- Molecular Docking : Screen against targets like adenosine A receptors using AutoDock Vina. The 3,5-difluorophenyl group enhances hydrophobic interactions in receptor pockets, as seen in related pyrazole-based antagonists .

- QSAR Modeling : Use descriptors like logP (lipophilicity) and polar surface area to correlate substituent effects (e.g., electron-withdrawing F atoms) with antimicrobial activity .

Q. What strategies resolve contradictions in biological activity data across studies?

- Assay Standardization : Ensure consistent protocols (e.g., MIC for antimicrobial studies vs. IC for enzyme inhibition). For example, discrepancies in adenosine receptor binding may arise from radioligand choice (-DPCPX vs. -CCPA) .

- Metabolic Stability Testing : Use liver microsomes to assess if rapid oxidation (e.g., CYP3A4-mediated) reduces in vivo efficacy despite in vitro potency .

Q. How can X-ray crystallography elucidate substituent effects on molecular conformation?

Single-crystal studies reveal torsional angles between the pyrazole and aryl rings. In analogs like 1-(2,4-dichlorophenyl) derivatives, dihedral angles of ~74° indicate steric hindrance from halogens, which may influence binding to planar active sites . Hydrogen bonding (N–H⋯O/N) and π-stacking interactions stabilize crystal packing, guiding co-crystallization with target proteins .

Q. What derivatization routes enhance selectivity for kinase inhibition?

- Side Chain Modifications : Introduce sulfonyl groups (e.g., ethiprole derivatives) to target ATP-binding pockets .

- Heterocycle Fusion : Condense with pyrimidines (via Vilsmeier-Haack reaction) to mimic purine scaffolds, improving affinity for kinases like CDK2 .

Methodological Notes

- Synthetic Optimization : Use Design of Experiments (DoE) to screen variables (solvent, catalyst ratio) for yield maximization .

- Data Reproducibility : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to resolve overlapping signals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.